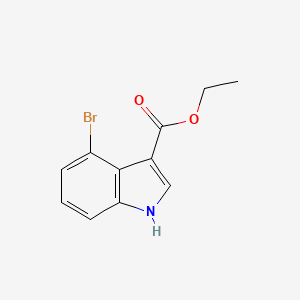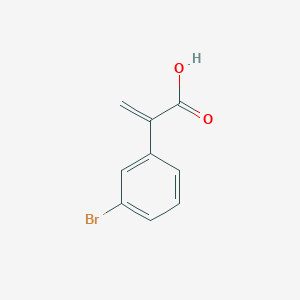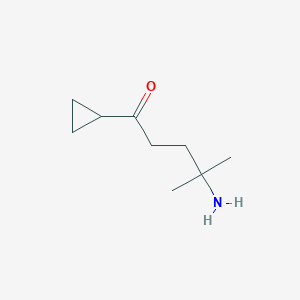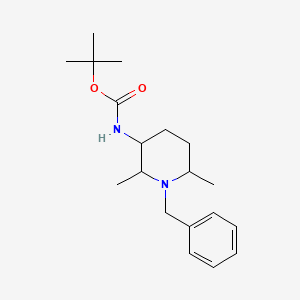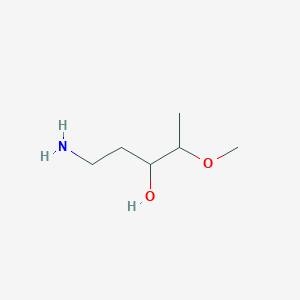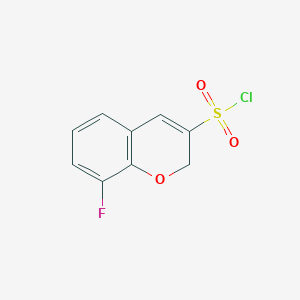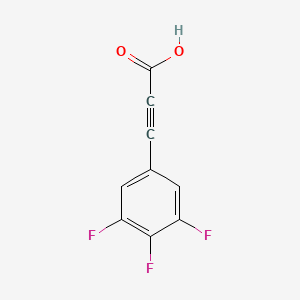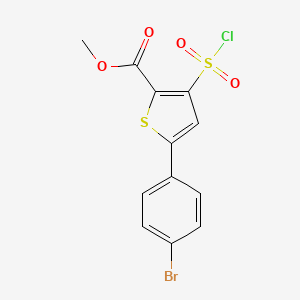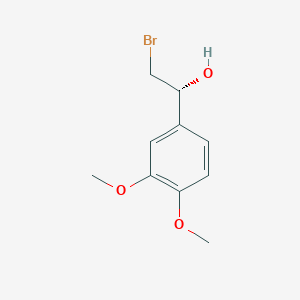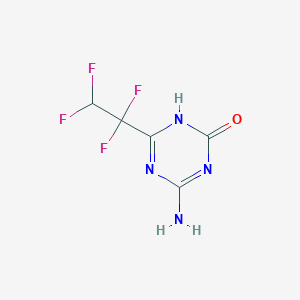
5-tert-Butyl-2-ethylfuran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-2-ethylfuran-3-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₆O₂ It is a furan derivative, characterized by the presence of a tert-butyl group at the 5-position, an ethyl group at the 2-position, and an aldehyde functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-ethylfuran-3-carbaldehyde typically involves the functionalization of a furan ring. One common method is the Friedel-Crafts acylation reaction, where a furan derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-2-ethylfuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the tert-butyl and ethyl groups influence the reactivity and regioselectivity of the reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophilic reagents such as bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 5-tert-Butyl-2-ethylfuran-3-carboxylic acid.
Reduction: 5-tert-Butyl-2-ethylfuran-3-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-tert-Butyl-2-ethylfuran-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-ethylfuran-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
2-Ethylfuran-3-carbaldehyde: Lacks the tert-butyl group, resulting in different reactivity and properties.
5-tert-Butylfuran-3-carbaldehyde: Lacks the ethyl group, affecting its chemical behavior and applications.
2,5-Diethylfuran-3-carbaldehyde: Contains two ethyl groups, leading to variations in steric and electronic effects.
Uniqueness
5-tert-Butyl-2-ethylfuran-3-carbaldehyde is unique due to the presence of both tert-butyl and ethyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents provides a balance of steric hindrance and electronic effects, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
5-tert-butyl-2-ethylfuran-3-carbaldehyde |
InChI |
InChI=1S/C11H16O2/c1-5-9-8(7-12)6-10(13-9)11(2,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
QKZHOYFVRROPBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(O1)C(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({3-[1-(Bromomethyl)cyclobutyl]propoxy}methyl)benzene](/img/structure/B15254163.png)
